molecular formula C20H17N3O5 B2985891 N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-48-0

N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2985891
CAS No.: 899970-48-0
M. Wt: 379.372
InChI Key: IPUVKJRQBCWFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as MN-64, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MN-64 belongs to the class of dihydropyridine compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives are pivotal in the development of new chemical entities with potential therapeutic applications. These compounds serve as key intermediates in the synthesis of various biologically active molecules. For instance, novel dihydropyridine derivatives have been synthesized and evaluated for their antidiabetic properties, highlighting the significance of such chemical frameworks in addressing health conditions such as diabetes (Lalpara et al., 2021). Similarly, the exploration of dihydropyrimidine derivatives for their potential antidiabetic activity underlines the versatility of these compounds in medicinal chemistry research (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).

Polymer Science

In polymer science, the photolabile o-nitrobenzyl carboxymethyl pendant moiety has been utilized to create polymers that can switch from a cationic to a zwitterionic form upon irradiation. This transformation enables the controlled release of double-strand DNA and alters the antibacterial activity of the polymers, demonstrating the compound's utility in developing responsive materials for biomedical applications (Patrik Sobolčiak et al., 2013).

Corrosion Inhibition

Research on N-phenyl-benzamide derivatives, which share a similar structural motif, has revealed their efficacy as corrosion inhibitors for mild steel in acidic conditions. The presence of electron-donating methoxy groups and electron-withdrawing nitro groups significantly influences their inhibition performance, showcasing the potential of related compounds in industrial applications to protect metals from corrosion (Ankush Mishra et al., 2018).

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-18-7-3-5-16(11-18)21-20(25)15-8-9-19(24)22(13-15)12-14-4-2-6-17(10-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVKJRQBCWFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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